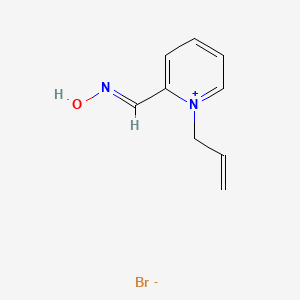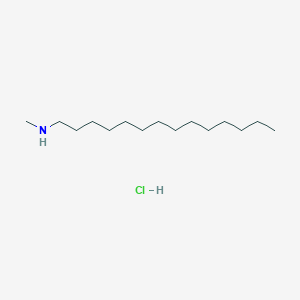
Methyltetradecylamine hydrochloride
描述
Methyltetradecylamine hydrochloride, also known as MTDA, is a synthetic compound that is commonly used in scientific research. It is a quaternary ammonium compound that has a long alkyl chain, making it hydrophobic. MTDA is used in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用机制
Methyltetradecylamine hydrochloride acts as a surfactant by inserting itself into the lipid bilayer of biological membranes. It disrupts the lipid bilayer structure and increases the fluidity of the membrane. Methyltetradecylamine hydrochloride also interacts with proteins and lipids in the membrane, altering their function. The mechanism of action of Methyltetradecylamine hydrochloride is not fully understood, but it is believed to involve electrostatic interactions between the positively charged ammonium group of Methyltetradecylamine hydrochloride and the negatively charged phospholipid head groups in the membrane.
生化和生理效应
Methyltetradecylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity of biological membranes, which can affect the function of membrane-bound proteins and enzymes. Methyltetradecylamine hydrochloride has also been shown to induce the formation of membrane domains, which are regions of the membrane that have different lipid compositions and protein distributions. Methyltetradecylamine hydrochloride has been shown to affect the activity of ion channels and transporters, which can affect cellular signaling and metabolism.
实验室实验的优点和局限性
Methyltetradecylamine hydrochloride has several advantages for lab experiments. It is a relatively inexpensive and easy-to-synthesize compound. It is also stable under a wide range of conditions, making it a useful tool for studying biological membranes. However, Methyltetradecylamine hydrochloride is toxic at high concentrations and can affect cellular viability. It is also difficult to remove from biological samples, which can affect downstream analyses.
未来方向
There are several future directions for research involving Methyltetradecylamine hydrochloride. One area of research is the development of new methods for studying biological membranes using Methyltetradecylamine hydrochloride. Another area of research is the development of new drugs that target membrane-bound proteins and enzymes. Methyltetradecylamine hydrochloride can also be used as a tool for studying the role of membrane fluidity in cellular signaling and metabolism. Finally, Methyltetradecylamine hydrochloride can be used as a tool for studying the interactions between lipids and proteins in biological membranes.
Conclusion:
In conclusion, Methyltetradecylamine hydrochloride is a useful compound for studying biological membranes in scientific research. It is easy to synthesize and has a wide range of applications in biochemistry, pharmacology, and neuroscience. Methyltetradecylamine hydrochloride acts as a surfactant by disrupting the lipid bilayer structure of biological membranes and altering the function of membrane-bound proteins and enzymes. While Methyltetradecylamine hydrochloride has several advantages for lab experiments, it is toxic at high concentrations and can affect cellular viability. Future research involving Methyltetradecylamine hydrochloride will focus on developing new methods for studying biological membranes and developing new drugs that target membrane-bound proteins and enzymes.
科学研究应用
Methyltetradecylamine hydrochloride has a wide range of applications in scientific research. It is commonly used as a surfactant, which is a substance that reduces the surface tension between two liquids or between a liquid and a solid. Methyltetradecylamine hydrochloride is also used as a cationic detergent, which is a substance that has a positively charged ion and is used to solubilize proteins and lipids. Methyltetradecylamine hydrochloride is used in biochemical and physiological studies to understand the structure and function of biological membranes.
属性
IUPAC Name |
N-methyltetradecan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2;/h16H,3-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSSBDSZRZSTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70828071 | |
| Record name | N-Methyltetradecan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70828071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetradecylamine hydrochloride | |
CAS RN |
80648-71-1 | |
| Record name | N-Methyltetradecan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70828071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Anilino-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B1660553.png)
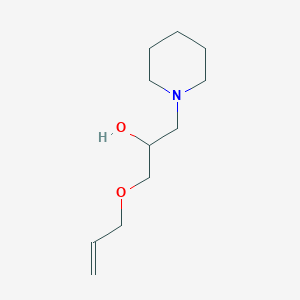
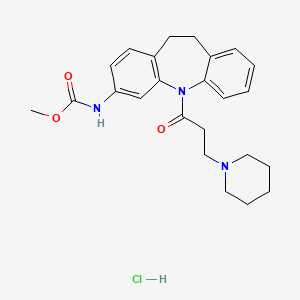
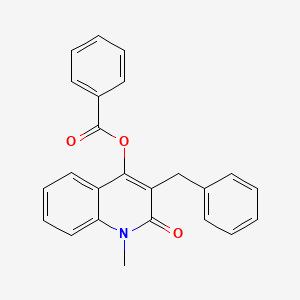

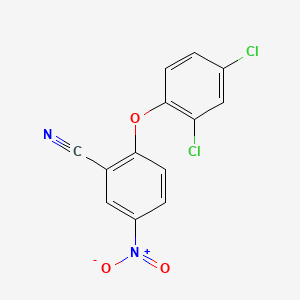

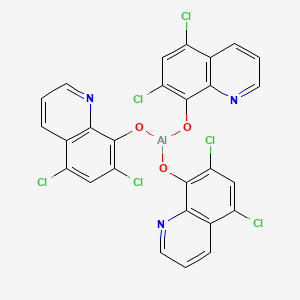

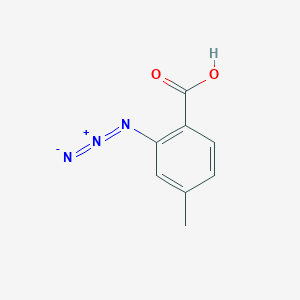

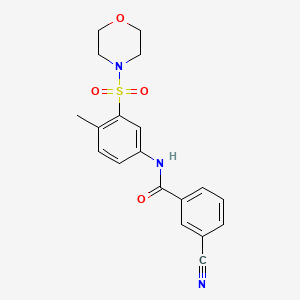
![Butanoic acid, 4-[(phenoxyacetyl)amino]-](/img/structure/B1660573.png)
